molecular formula C15H12F3N3O B11095010 Semicarbazide, 1-(2-trifluoromethyl)benzylidene-4-phenyl-

Semicarbazide, 1-(2-trifluoromethyl)benzylidene-4-phenyl-

Cat. No.: B11095010
M. Wt: 307.27 g/mol
InChI Key: WUKKCOFCZAQPCD-VXLYETTFSA-N
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Description

“N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a hydrazinecarboxamide group, a phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Mild to moderate temperatures (e.g., 25-80°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This may include:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating specific diseases or conditions.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-PHENYL-2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE: can be compared with other hydrazinecarboxamide derivatives.

    Trifluoromethyl-substituted compounds: These compounds often exhibit unique chemical and biological properties due to the presence of the trifluoromethyl group.

Properties

Molecular Formula

C15H12F3N3O

Molecular Weight

307.27 g/mol

IUPAC Name

1-phenyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]urea

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)13-9-5-4-6-11(13)10-19-21-14(22)20-12-7-2-1-3-8-12/h1-10H,(H2,20,21,22)/b19-10+

InChI Key

WUKKCOFCZAQPCD-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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